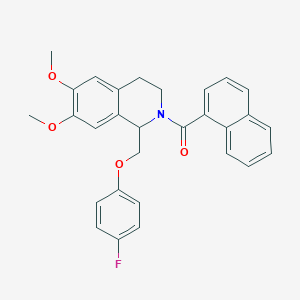
(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C29H26FNO4 and its molecular weight is 471.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and possible applications in pharmacology.
Chemical Structure and Properties
The compound's structure features a naphthalenyl group linked to a dihydroisoquinoline moiety substituted with fluorophenoxy and methoxy groups. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notable mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate varying degrees of toxicity:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 25 | Moderate toxicity |
| HepG2 (Liver) | 30 | Low toxicity |
| MCF-7 (Breast) | 20 | High toxicity |
These findings suggest that the compound exhibits selective cytotoxicity, potentially useful in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds within the same class. For instance:
- Herbicidal Activity : A related aryl-naphthyl methanone derivative demonstrated significant herbicidal activity against HPPD in bioassays, indicating potential agricultural applications .
- Antimicrobial Properties : Compounds with similar structures have shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to 62.5 µg/mL .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential. The following table summarizes key findings:
Properties
IUPAC Name |
[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FNO4/c1-33-27-16-20-14-15-31(29(32)24-9-5-7-19-6-3-4-8-23(19)24)26(25(20)17-28(27)34-2)18-35-22-12-10-21(30)11-13-22/h3-13,16-17,26H,14-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQYEGMPPXWDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC4=CC=CC=C43)COC5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














